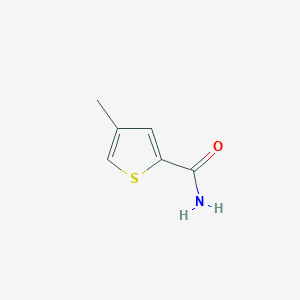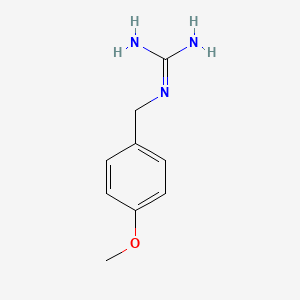
1-(4-Methoxybenzyl)guanidine
説明
“1-(4-Methoxybenzyl)guanidine” is a chemical compound with the formula C9H13N3O and a molecular weight of 179.22 . It is used for research purposes and is not intended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of guanidines, including “1-(4-Methoxybenzyl)guanidine”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . A copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines has also been reported .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxybenzyl)guanidine” is represented by the SMILES notation COC1=CC=C (C=C1)CNC (=N)N . Guanidines, including “1-(4-Methoxybenzyl)guanidine”, are known for their ability to form hydrogen bonds, their planarity, and their high basicity .
Chemical Reactions Analysis
Guanidines, including “1-(4-Methoxybenzyl)guanidine”, are versatile functional groups in chemistry. They have been used as strong Brønsted bases in organic chemistry . Guanidines can also act as ligands, having different coordination modes with the metal center . The potential of catalytic guanidine or guanidinate metal complexes to catalyze unique chemical transformations is promising .
科学的研究の応用
Synthesis and Therapeutic Applications
- Microwave Irradiation Assisted Synthesis : 1-(4-Methoxybenzyl)guanidine, through its analogue 4-Hydroxy 3-Iodobenzylguanidine (HIBG), is significant in the synthesis of radiolabeled diagnostic and therapeutic agents. Radiolabeling of HIBG with isotopes like 123I and 131I is used for scanning and diagnosing adrenal tumors. These radiolabeled compounds also have therapeutic applications in conditions such as neuroblastoma, pheochromocytoma, carcinoids syndrome, and neuroendocrine tumors. Microwave irradiation techniques enhance the synthesis efficiency of HIBG, demonstrating its relevance in medicinal chemistry (Poursharifi & Shahi, 2015).
Anti-inflammatory Potential
- Anti-inflammatory Compounds : Research on the plant Disporum cantoniense led to the discovery of compounds structurally related to 1-(4-Methoxybenzyl)guanidine, showing significant inhibition of nitric oxide release in macrophages, indicating potential anti-inflammatory applications (Li et al., 2017).
Neuropharmacological Research
- Triazine Compounds as Receptor Antagonists : Triazine compounds, with substitutions including 4-methoxybenzyl, have been investigated as non-peptidic prokineticin receptor antagonists. This research indicates the potential application of 1-(4-Methoxybenzyl)guanidine analogues in neuropharmacology, specifically targeting prokineticin receptors (Balboni et al., 2008).
Synthesis of Amino Acids
- Asymmetric Synthesis of Aminopyrimidine and Cyclic Guanidine Amino Acids : The synthesis of amino acids with aminopyrimidine and cyclic guanidine side chains involves the use of 1-(4-Methoxybenzyl)guanidine analogues. This research highlights its role in the innovative synthesis of chiral protected amino acids, contributing to advancements in biochemistry and pharmaceutical sciences (Möschwitzer et al., 2013).
Synthesis of O
ligoribonucleotides5. Oligoribonucleotide Synthesis : The 4-methoxybenzyl group, related to 1-(4-Methoxybenzyl)guanidine, has been used as a new protecting group in the synthesis of oligoribonucleotides. This application in nucleic acid chemistry highlights its role in facilitating the synthesis and structural analysis of RNA molecules, which is crucial in genetic research and biotechnology (Takaku & Kamaike, 1982).
Monoamine Oxidase Inhibitors
- Monoamine Oxidase (MAO) Inhibitors : The compound 4-Methoxybenzylguanidine and its sulfate, structurally related to 1-(4-Methoxybenzyl)guanidine, have been patented and studied as monoamine oxidase inhibitors. This research adds to the understanding of MAO inhibitors, which have implications in the treatment of neurological and psychiatric disorders (Ovsepyan et al., 1998).
Neuroblastoma Imaging Agents
- Neuroblastoma Imaging Agents : The synthesis and pharmacological properties of fluorescent compounds structurally related to 1-(4-Methoxybenzyl)guanidine have been explored for potential use in neuroblastoma imaging. These compounds, including guanidine derivatives, show high affinity for the neuronal norepinephrine transporter expressed in neuroblastoma cells, indicating their potential as imaging agents in cancer diagnosis (Hadrich et al., 1999).
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-4-2-7(3-5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNHGKCGLQEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385464 | |
| Record name | 1-(4-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)guanidine | |
CAS RN |
46234-16-6 | |
| Record name | 1-(4-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




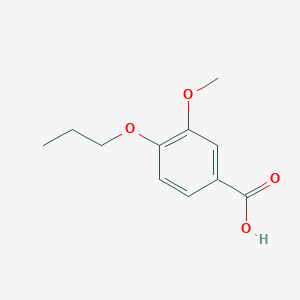
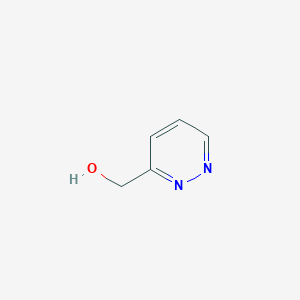


![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)
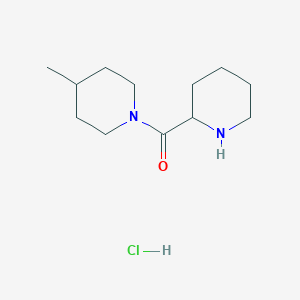

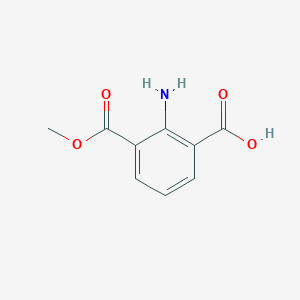
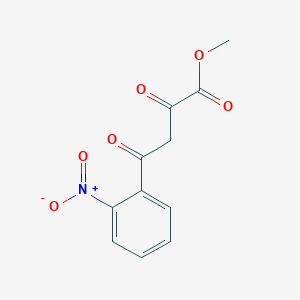
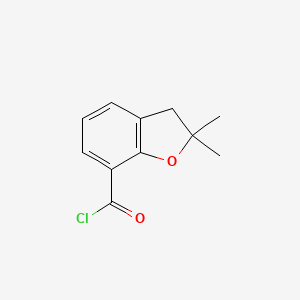
![[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B1363966.png)
